Rivaroxaban Diol, chemically known as (S)-1-[(4aR,10bS)-7-chloro-10b-(4-chlorophenyl)-8-methoxy-2-oxo-2,4a,5,6,9,10-hexahydrobenzo[f]chromen-3-yl]-3,4-dihydroxy-N-(2-oxopyrrolidin-1-yl)butanamide, is a key metabolite of the anticoagulant drug Rivaroxaban [, , , ]. It is classified as a pyrano-chromenone derivative and plays a crucial role in understanding the pharmacokinetic profile of Rivaroxaban [, , , ].
Rivaroxaban diol is a derivative of rivaroxaban, an anticoagulant medication that inhibits Factor Xa, a crucial component in the coagulation cascade. This compound has gained prominence due to its effectiveness in preventing and treating thromboembolic disorders. Rivaroxaban diol is characterized by its unique molecular structure, which includes a diol functional group that may influence its pharmacological properties and synthesis pathways.
Rivaroxaban was originally developed by Bayer HealthCare and is marketed under the brand name Xarelto. It is primarily used to reduce the risk of stroke and blood clots in patients with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism.
Rivaroxaban diol falls under the classification of anticoagulant drugs, specifically as a direct Factor Xa inhibitor. It is categorized as a small molecule drug, which allows for oral administration, providing an alternative to traditional anticoagulants that often require injections.
The synthesis of rivaroxaban diol involves several key steps, typically starting from simpler organic compounds. The most common synthetic routes include:
Recent advancements have focused on optimizing these synthesis pathways to improve yield and purity while minimizing hazardous waste. For instance, one reported method achieved a yield of approximately 38% using a six-step process that emphasized cost-effectiveness and safety by employing less toxic reagents .
Rivaroxaban diol features a complex structure with multiple functional groups, including:
The presence of the diol functional group introduces additional hydroxyl groups, which can enhance solubility and alter binding interactions with biological targets.
The molecular formula for rivaroxaban diol can be represented as CHClNOS. Its molecular weight is approximately 435.88 g/mol.
The chemical reactivity of rivaroxaban diol can be characterized by its ability to undergo various transformations, such as:
These reactions are facilitated by specific conditions such as temperature control, choice of solvents (e.g., toluene or xylene), and the presence of catalysts (e.g., palladium-based catalysts for hydrogenation) to enhance efficiency and selectivity .
Rivaroxaban diol functions primarily by inhibiting Factor Xa, which plays a pivotal role in the coagulation cascade leading to thrombin generation. By blocking this enzyme, rivaroxaban diol prevents the formation of fibrin clots.
Studies have shown that rivaroxaban exhibits a rapid onset of action with peak plasma concentrations occurring within 2 to 4 hours post-administration. The bioavailability is approximately 66%, making it effective even at lower doses compared to traditional anticoagulants .
Relevant analyses indicate that modifications in its structure can significantly affect its solubility and stability profiles, which are critical for its therapeutic efficacy .
Rivaroxaban diol is primarily utilized in pharmacological research aimed at developing improved anticoagulant therapies. Its unique structural features make it a candidate for further studies into:
Additionally, ongoing research aims to explore potential applications in other therapeutic areas beyond anticoagulation, including cancer therapy where thrombosis is a significant concern .
Rivaroxaban diol (C₁₉H₂₀ClN₃O₆S; MW: 453.90 g/mol) is the primary pharmacologically active metabolite of the anticoagulant rivaroxaban, formed via oxidative cleavage of the morpholinone ring [1] [4] [8]. Its molecular architecture features three interconnected domains:
The diol modification significantly alters the molecule's physicochemical properties compared to the parent drug, increasing water solubility while maintaining nanomolar affinity for Factor Xa (FXa). Key structural features include hydrogen bond donors/acceptors at the β-aminoethanol subunit and conformational flexibility imparted by the morpholine-derived diol system [4] [8]. The SMILES notation (OCCN(C(=O)CO)C1=CC=C(C=C1)N2CC@HOC2=O) precisely encodes this complex architecture, with absolute configuration specified at the C5 position [8].
Table 1: Molecular Features of Rivaroxaban Diol
Structural Domain | Chemical Components | Functional Role |
---|---|---|
Chlorothiophene moiety | 5-Chloro-2-thiophenecarboxamide | FXa binding affinity |
Central oxazolidinone | N-linked oxazolidin-2-one | Stereochemical control |
Modified morpholine | 4-((2-hydroxyacetyl)(2-hydroxyethyl)amino)phenyl | Metabolic stability |
Chiral center | (S)-configuration at C5 | Pharmacologic activity |
The C5 position of the oxazolidinone ring constitutes the sole stereogenic center in rivaroxaban diol, with absolute configuration determining biological activity. The (S)-enantiomer exhibits >3,000-fold greater FXa inhibition (IC₅₀ = 0.7 nM) compared to its (R)-counterpart (IC₅₀ = 2300 nM) due to optimal three-dimensional positioning within the FXa active site [5] [10]. Enantioselective synthesis predominantly employs catalytic asymmetric Henry reactions using copper(II) complexes with chiral ligands (e.g., 2-(pyridin-2-yl)imidazolidine-4-ones), achieving enantiomeric excess (ee) values up to 91% [6].
The diol formation process preserves chiral integrity through stereospecific metabolic transformations. Cytochrome P450 3A4-mediated oxidation of the parent rivaroxaban's morpholinone ring generates the diol metabolite without racemization at C5, maintaining the pharmacologically essential (S)-configuration [1] [8]. Analytical separation of enantiomers requires specialized chiral stationary phases, with reversed-phase HPLC methods developed using Quality-by-Design (QbD) principles achieving baseline resolution (Rs > 2.0) [3].
The β-aminoethanol segment (-NH-CH₂-CH₂-OH) in the morpholine-derived diol moiety contributes significantly to structural stability through three mechanisms:
The β-aminoethanol moiety adopts a gauche conformation stabilized by n→σ* orbital interactions between the nitrogen lone pair and the C-O σ* orbital. This conformational preference positions the hydroxyl groups for optimal water solvation, explaining the diol metabolite's enhanced plasma stability compared to the parent rivaroxaban [6] [8]. Quantum mechanical calculations indicate a rotational barrier of 12.3 kcal/mol around the C-N bond, contributing to the molecule's overall rigidity.
The stereochemical divergence at C5 creates profound functional differences between enantiomers beyond FXa affinity:
Table 2: Comparative Properties of Rivaroxaban Diol Enantiomers
Property | (S)-Diol | (R)-Diol |
---|---|---|
FXa Inhibition (IC₅₀) | 0.7 nM | 2300 nM |
Plasma Protein Binding | 92-95% | 89-91% |
Metabolic Clearance | 3.2 mL/min/kg | 5.7 mL/min/kg |
Hydrogen Bonding Capacity | 3 donor/5 acceptor | 3 donor/5 acceptor |
Crystal Packing | Orthorhombic P2₁2₁2₁ | Monoclinic P2₁ |
X-ray crystallography reveals distinct binding modes: The (S)-enantiomer's chlorothiophene group engages in π-stacking with Tyr228 of FXa while its oxazolidinone carbonyl hydrogen-bonds with Gly219. Conversely, the (R)-enantiomer experiences steric clash with the S4 pocket, reducing residence time by 100-fold [5] [10]. Spectroscopic studies (CD, VCD) show the (S)-configuration adopts a preferred solution conformation where the diol moiety projects away from the chlorothiophene ring, while the (R)-enantiomer displays greater conformational flexibility. These differences explain the (S)-diol's superior target engagement and metabolic stability despite identical chemical composition [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3